(6-methoxy-2,3-dihydro-1H-inden-5-yl)methanamine
Overview
Description
(6-Methoxy-2,3-dihydro-1H-inden-5-yl)methanamine is an organic compound with the molecular formula C10H13NO It is a derivative of indene, featuring a methoxy group at the 6th position and a methanamine group at the 5th position of the indene ring
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes.
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Indole derivatives are known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . The specific pathways and downstream effects for this compound need further investigation.
Result of Action
Indole derivatives are known to have diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-methoxy-2,3-dihydro-1H-inden-5-yl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 6-methoxy-2,3-dihydro-1H-indene.
Functional Group Introduction: The methanamine group is introduced through a series of reactions, including halogenation and subsequent amination.
Reaction Conditions: The reactions are generally carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Catalysts: Employing catalysts to enhance reaction rates and yields.
Purification: Implementing purification techniques such as crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(6-Methoxy-2,3-dihydro-1H-inden-5-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy and methanamine groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(6-Methoxy-2,3-dihydro-1H-inden-5-yl)methanamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique properties.
Biological Studies: Researchers study its effects on various biological systems to understand its potential therapeutic benefits.
Industrial Applications: It is used as an intermediate in the synthesis of other valuable compounds.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Methoxy-2,3-dihydro-1H-inden-5-yl)ethanamine
- 5-Chloro-6-methoxy-2,3-dihydro-1H-inden-1-one oxime
- 1-(2,3-Dihydro-1H-inden-5-yl)ethanone
Uniqueness
(6-Methoxy-2,3-dihydro-1H-inden-5-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(6-methoxy-2,3-dihydro-1H-inden-5-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-11-6-9-4-2-3-8(9)5-10(11)7-12/h5-6H,2-4,7,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFXDWRMYNDYMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CCCC2=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428652 | |
Record name | (6-methoxy-2,3-dihydro-1H-inden-5-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
879063-08-8 | |
Record name | (6-methoxy-2,3-dihydro-1H-inden-5-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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